molecular formula CHCl3S B14657280 Dichloro(chlorosulfanyl)methane CAS No. 42172-24-7

Dichloro(chlorosulfanyl)methane

Cat. No.: B14657280
CAS No.: 42172-24-7
M. Wt: 151.4 g/mol
InChI Key: CJVQFSOFAGPEGU-UHFFFAOYSA-N
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Description

Dichloro(chlorosulfanyl)methane (assumed molecular formula: CCl₃SCl) is a chlorinated organosulfur compound characterized by a methane backbone substituted with two chlorine atoms and one chlorosulfanyl (-SCl) group. While direct references to this compound are absent in the provided evidence, its structural analogs and reactivity can be inferred from related sulfenyl chlorides and chlorinated methanes. Sulfenyl chlorides (R-SCl) are highly reactive intermediates, often used in chemical synthesis for introducing sulfur-containing functional groups .

Properties

IUPAC Name

dichloromethyl thiohypochlorite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHCl3S/c2-1(3)5-4/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVQFSOFAGPEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SCl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHCl3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962322
Record name Dichloro(chlorosulfanyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42172-24-7
Record name NSC63036
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dichloro(chlorosulfanyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLOROMETHANESULFENYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V7NKC68U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Chemical Reactions Analysis

Types of Reactions

Dichloro(chlorosulfanyl)methane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfinyl and sulfonyl chlorides.

    Reduction: Reduction reactions can convert it into less chlorinated sulfur compounds.

    Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include N-chlorosuccinimide for chlorination, hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions typically occur under controlled conditions to prevent over-chlorination or unwanted side reactions.

Major Products

The major products formed from these reactions include sulfenyl chlorides, sulfinyl chlorides, and sulfonyl chlorides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dichloro(chlorosulfanyl)methane has several applications in scientific research:

Mechanism of Action

The mechanism by which dichloro(chlorosulfanyl)methane exerts its effects involves the interaction of its chlorosulfanyl group with molecular targets. The compound can undergo singlet–triplet preactivation, leading to the formation of reactive intermediates that participate in various chemical reactions . These intermediates can interact with cellular components, leading to biochemical effects.

Comparison with Similar Compounds

Dichloro(chlorosulfanyl)methane vs. Chloromethyl Chlorosulfate (CAS 49715-04-0)

  • Structure :
    • This compound: Cl₂C(SCl)H (assumed).
    • Chloromethyl chlorosulfate: ClCH₂OSO₂Cl (contains a sulfate ester group).
  • Reactivity :
    • This compound likely participates in nucleophilic substitution due to the sulfenyl chloride group.
    • Chloromethyl chlorosulfate, a sulfating agent, reacts under controlled conditions for industrial intermediates .
  • Applications :
    • Both are intermediates in synthesis, but Chloromethyl chlorosulfate is explicitly restricted to manufacturing/laboratory use .
  • Toxicity :
    • Chloromethyl chlorosulfate requires strict handling due to corrosivity and toxicity . This compound is presumed similarly hazardous.

This compound vs. Dichlorofluoromethanesulfenyl Chloride (CAS 2712-93-8)

  • Structure :
    • This compound: Cl₂C(SCl)H .
    • Dichlorofluoromethanesulfenyl chloride: CFCl₂SCl (fluorine substitution).
  • Synthesis :
    • Dichlorofluoromethanesulfenyl chloride is produced via halogen exchange between trichloromethanesulfenyl chloride and HF .
    • This compound may follow analogous routes without fluorine involvement.
  • Reactivity :
    • Fluorine in CFCl₂SCl reduces reactivity compared to fully chlorinated analogs.

This compound vs. Dichloromethane (CAS 75-09-2)

  • Structure :
    • This compound: Cl₂C(SCl)H .
    • Dichloromethane: CH₂Cl₂ (simple chlorinated solvent).
  • Applications :
    • Dichloromethane is widely used as a solvent in HPLC, spectroscopy, and synthesis .
    • This compound’s sulfenyl group suggests specialized use in sulfur chemistry.
  • Toxicity :
    • Dichloromethane is volatile and linked to CNS depression; the sulfenyl chloride group in the target compound likely increases corrosivity.

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Key Uses Toxicity/Handling
This compound N/A CCl₃SCl (assumed) Sulfenylating agent (inferred) Likely corrosive; requires PPE and ventilation
Chloromethyl chlorosulfate 49715-04-0 ClCH₂OSO₂Cl Industrial intermediate Use under strictly controlled conditions
Dichlorofluoromethanesulfenyl chloride 2712-93-8 CFCl₂SCl Halogen exchange reactions Reactivity with HF; specialized handling
Dichloromethane 75-09-2 CH₂Cl₂ Solvent, extraction, HPLC Volatile; avoid inhalation

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